molecular formula Al2(SO4)3<br>Al2S3O12<br>Al2(SO4)3<br>Al2O12S3 B167585 Aluminum sulfate CAS No. 10043-01-3

Aluminum sulfate

Cat. No. B167585
CAS RN: 10043-01-3
M. Wt: 342.2 g/mol
InChI Key: DIZPMCHEQGEION-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04017599

Procedure details

Magnesium glycinate was prepared by reacting 5 grams of glycine with 3.1 grams of basic magnesium carbonate (26.3% Mg) in 15 grams of water. The mixture was heated at 75° C. for 1/2 hour with agitation. The hot solution was then added to 113 grams of zirconyl nitrate (7.9% Zr) with stirring. After the addition of 1.5 grams of aluminum hydroxide powder (28.8% Al), the mixture was reacted with agitation at 75° C. for 1/2 hour. To the resultant clear solution was added 7.9 grams of 2/3 basic aluminum sulfate, Al(OH)2SO4 (3.1% Al). The solution was then oven dried at 58° C. under a vacuum of 328 mm of Hg. The product contained 1.2% Mg, 13.2% glycine, 1.5% Al, 24.3% Zr, 4.02% SO4 and 29.5% nitrate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
113 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
2/3
Quantity
7.9 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Al(OH)2SO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
15 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].C(=O)([O-])[O-].[Mg+2:10].[N+]([O-])([O-])=O.[OH-].[Al+3].[OH-].[OH-].S([O-])([O-])(=O)=O.[Al+3].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Al+3]>O>[NH2:1][CH2:2][C:3]([O-:5])=[O:4].[Mg+2:10].[NH2:1][CH2:2][C:3]([O-:5])=[O:4] |f:1.2,4.5.6.7,8.9.10.11.12,14.15.16|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Step Three
Name
Quantity
113 g
Type
reactant
Smiles
[N+](=O)([O-])[O-]
Step Four
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Al+3].[OH-].[OH-]
Step Five
Name
2/3
Quantity
7.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
Name
Al(OH)2SO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
15 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted with agitation at 75° C. for 1/2 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
oven dried at 58° C. under a vacuum of 328 mm of Hg

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)[O-].[Mg+2].NCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.